molecular formula C13H18N2O2 B14875057 2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid

2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14875057
M. Wt: 234.29 g/mol
InChI Key: HFGIFSJWJSPNSP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclopropyl and pentan-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate cyclopropyl and pentan-3-yl precursors with a pyrimidine derivative. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-amine: This compound is structurally similar but contains an amine group instead of a carboxylic acid group.

    5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound features a chloro and hydroxy substitution on the pyrimidine ring.

Uniqueness

2-Cyclopropyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and pentan-3-yl groups on the pyrimidine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-cyclopropyl-6-pentan-3-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-3-8(4-2)10-7-11(13(16)17)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

HFGIFSJWJSPNSP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NC(=N1)C2CC2)C(=O)O

Origin of Product

United States

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